molecular formula C18H23N3O3 B11137086 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11137086
M. Wt: 329.4 g/mol
InChI Key: WANWCBKVFSQWGJ-UHFFFAOYSA-N
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Description

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a nitrile group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-methylpropylamine under controlled conditions to form the intermediate. This intermediate is then cyclized using appropriate reagents to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amides, and reduced forms of the original compound .

Scientific Research Applications

5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C18H23N3O3

Molecular Weight

329.4 g/mol

IUPAC Name

5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-(2-methylpropyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H23N3O3/c1-12(2)9-17-21-14(11-19)18(24-17)20-8-7-13-5-6-15(22-3)16(10-13)23-4/h5-6,10,12,20H,7-9H2,1-4H3

InChI Key

WANWCBKVFSQWGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(O1)NCCC2=CC(=C(C=C2)OC)OC)C#N

Origin of Product

United States

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